3-(1,4-Dimethyl-9,10-dioxo-9,10-dihydroanthracen-2-yl)propyl acetate
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Overview
Description
3-(1,4-Dimethyl-9,10-dioxo-9,10-dihydroanthracen-2-yl)propyl acetate is an organic compound that belongs to the class of anthraquinone derivatives. This compound is characterized by its unique structure, which includes a propyl acetate group attached to an anthraquinone core. Anthraquinone derivatives are known for their diverse applications in dyes, pigments, and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,4-Dimethyl-9,10-dioxo-9,10-dihydroanthracen-2-yl)propyl acetate typically involves the reaction of 1,4-dimethyl-9,10-anthraquinone with propyl acetate under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or phosphoric acid, to facilitate the esterification process. The reaction mixture is heated to a temperature of around 100-150°C to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3-(1,4-Dimethyl-9,10-dioxo-9,10-dihydroanthracen-2-yl)propyl acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various quinone derivatives.
Reduction: Reduction reactions can convert the anthraquinone core to hydroquinone derivatives.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Produces various quinone derivatives.
Reduction: Yields hydroquinone derivatives.
Substitution: Results in the formation of new esters or amides depending on the nucleophile used.
Scientific Research Applications
3-(1,4-Dimethyl-9,10-dioxo-9,10-dihydroanthracen-2-yl)propyl acetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes and pigments for various industrial applications.
Mechanism of Action
The mechanism of action of 3-(1,4-Dimethyl-9,10-dioxo-9,10-dihydroanthracen-2-yl)propyl acetate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the modulation of various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential candidate for anticancer research .
Comparison with Similar Compounds
Similar Compounds
1,4-Dimethyl-9,10-anthraquinone: Shares the anthraquinone core but lacks the propyl acetate group.
9,10-Anthraquinone: The parent compound of many anthraquinone derivatives.
1,4-Dihydroxyanthraquinone: Contains hydroxyl groups instead of the acetate group.
Uniqueness
3-(1,4-Dimethyl-9,10-dioxo-9,10-dihydroanthracen-2-yl)propyl acetate is unique due to the presence of the propyl acetate group, which imparts distinct chemical and physical properties. This structural modification enhances its solubility and reactivity, making it suitable for specific applications in research and industry .
Properties
CAS No. |
184872-69-3 |
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Molecular Formula |
C21H20O4 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
3-(1,4-dimethyl-9,10-dioxoanthracen-2-yl)propyl acetate |
InChI |
InChI=1S/C21H20O4/c1-12-11-15(7-6-10-25-14(3)22)13(2)19-18(12)20(23)16-8-4-5-9-17(16)21(19)24/h4-5,8-9,11H,6-7,10H2,1-3H3 |
InChI Key |
WGUFPANZFCMDOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C2=C1C(=O)C3=CC=CC=C3C2=O)C)CCCOC(=O)C |
Origin of Product |
United States |
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